molecular formula C9H7N5S B069323 6-(2H-1,2,3-triazol-2-yl)benzo[d]thiazol-2-amine CAS No. 170862-72-3

6-(2H-1,2,3-triazol-2-yl)benzo[d]thiazol-2-amine

Cat. No. B069323
M. Wt: 217.25 g/mol
InChI Key: UHOSSWHQLJRAOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“6-(2H-1,2,3-triazol-2-yl)benzo[d]thiazol-2-amine” is a compound that contains a triazole and a benzothiazole moiety . Triazoles are five-membered heterocyclic compounds that possess three nitrogen atoms and two carbon atoms . Benzothiazoles are heterocyclic compounds with a benzene ring fused to a thiazole ring . Both triazoles and benzothiazoles have been found in many biologically active compounds .


Molecular Structure Analysis

The molecular structure of “6-(2H-1,2,3-triazol-2-yl)benzo[d]thiazol-2-amine” would be characterized by the presence of a triazole ring and a benzothiazole ring . The triazole ring is a five-membered heterocyclic ring with two carbon atoms and three nitrogen atoms . The benzothiazole ring is a fused ring system with a benzene ring and a thiazole ring .

Future Directions

The future directions for “6-(2H-1,2,3-triazol-2-yl)benzo[d]thiazol-2-amine” could involve further exploration of its potential biological activities and applications in drug discovery, given the known activities of compounds containing triazole and benzothiazole moieties .

properties

IUPAC Name

6-(triazol-2-yl)-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N5S/c10-9-13-7-2-1-6(5-8(7)15-9)14-11-3-4-12-14/h1-5H,(H2,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHOSSWHQLJRAOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N3N=CC=N3)SC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2H-1,2,3-triazol-2-yl)benzo[d]thiazol-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.